2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide
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Description
2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C18H18N2O6S2 and its molecular weight is 422.47. The purity is usually 95%.
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Scientific Research Applications
- Photolysis of this compound has been studied at its longest absorption band (around 360 nm) using solvents like cyclohexane (CH) and acetonitrile (ACN). In aerated solutions, different dimeric photoproducts were formed. For instance:
- Efforts to combat drug resistance have led to the study of pharmacological activities of newly synthesized derivatives containing the 2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide scaffold. These derivatives show promise in antimicrobial and anticancer applications .
- The compound’s structural features make it an interesting candidate for transition metal-catalyzed reactions. For example, it could be explored in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation. Investigating its reactivity with boron reagents could yield valuable insights .
Photopharmacology and Photoreactions
Antimicrobial and Anticancer Research
Transition Metal-Catalyzed Reactions
properties
IUPAC Name |
2-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c19-17(21)11-26-13-5-7-14(8-6-13)28(23,24)20-12-18(22,15-3-1-9-25-15)16-4-2-10-27-16/h1-10,20,22H,11-12H2,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBSQNNZMDYIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenoxy)acetamide |
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